2-ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications. This compound features a pyrrolidine ring, which is a versatile scaffold widely used in medicinal chemistry for the development of biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide typically involves the reaction of chloroacetamide with γ-aminobutyric acid potassium salts. This reaction provides a convenient method for the synthesis of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids. The alkylation products of 2-aminoacetic and 3-aminopropanoic acid with chloroacetamide are isolated, followed by thermal cyclization to afford 2-(2-oxopyrrolidin-1-yl)acetamides .
Industrial Production Methods
Industrial production methods for this compound are generally based on the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of sodium hydride, metal alkoxides, or lithium diisopropylamine. This is followed by ammonolysis and intramolecular acylation of N-substituted 4-aminobutanoic acid esters .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution reactions may yield various substituted derivatives .
Scientific Research Applications
2-Ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antibacterial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases, epilepsy, and depression.
Industry: Used in the synthesis of pharmaceuticals and chemical intermediates
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound allows it to efficiently explore the pharmacophore space, contributing to its stereochemistry and three-dimensional coverage. This interaction can lead to different biological profiles depending on the binding mode to enantioselective proteins .
Comparison with Similar Compounds
Similar Compounds
Piracetam: Known for its nootropic effects and used in the treatment of cognitive disorders.
Phenylpiracetam: A derivative of piracetam with enhanced psychotropic effects.
Pramiracetam: Another nootropic agent used for memory and attention deficits
Uniqueness
2-Ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide is unique due to its specific chemical structure, which allows for a wide range of biological activities and applications. Its versatility in undergoing various chemical reactions and its potential therapeutic effects make it a valuable compound in scientific research.
Properties
IUPAC Name |
2-ethoxy-N-(5-oxopyrrolidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-2-13-5-8(12)10-6-3-7(11)9-4-6/h6H,2-5H2,1H3,(H,9,11)(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEBORNDTOTAIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1CC(=O)NC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.